Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride
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Overview
Description
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is a chemical compound used primarily as an intermediate in the synthesis of Fenquinotrione, a herbicide commonly used in soybean and cotton cultures . Fenquinotrione is known for its effectiveness in controlling ALS-resistant broad-leaf weeds in paddy fields .
Preparation Methods
The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The synthetic route typically involves the preparation of cyclohexane-1,3-dione derivatives, which are then further processed to obtain the desired compound .
Chemical Reactions Analysis
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . By inhibiting this enzyme, the compound disrupts the metabolic pathways in plants, leading to their eventual death.
Comparison with Similar Compounds
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is unique due to its specific structure and mode of action. Similar compounds include:
Sulcotrione: Another herbicide that inhibits HPPD but has a different chemical structure.
Mesotrione: Similar in function but differs in its molecular composition.
Tembotrione: Also inhibits HPPD but has unique structural features.
These compounds share a common mode of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C16H10Cl2N2O3 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-23-10-7-5-9(6-8-10)20-12-4-2-3-11(17)13(12)19-14(15(18)21)16(20)22/h2-8H,1H3 |
InChI Key |
DVEVEDDQYJEOJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)Cl |
Origin of Product |
United States |
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